1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
Description
The structure combines a 5-ethylthiophen-2-yl sulfonyl group (enhancing lipophilicity and electron-withdrawing effects) with a 4-fluorophenyl-substituted tetrazole moiety linked via a piperazine core. The synthetic route involves S-alkylation of tetrazole-5-thiol precursors with bromo-substituted phenylsulfonyl piperazines under reflux conditions, confirmed by NMR and mass spectrometry .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S2/c1-2-16-7-8-18(28-16)29(26,27)24-11-9-23(10-12-24)13-17-20-21-22-25(17)15-5-3-14(19)4-6-15/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBKAJBLXHUDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on current research findings.
Chemical Structure
The compound features a piperazine core substituted with a 5-ethylthiophen-2-sulfonyl group and a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available piperazine derivatives. The process includes the introduction of the ethylthiophenesulfonyl group and the tetrazole moiety through nucleophilic substitution and coupling reactions. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth effectively, suggesting that the target compound may also possess comparable activity.
Neuroprotective Effects
A notable area of investigation is the neuroprotective potential of this compound. In vivo studies have demonstrated that certain piperazine derivatives can significantly prolong survival times in models of acute cerebral ischemia, indicating potential applications in treating neurodegenerative disorders .
Enzyme Inhibition
The compound's structural components suggest possible interactions with various biological targets, including enzymes involved in metabolic pathways. For example, related compounds have been shown to act as inhibitors of tyrosinase, an enzyme critical in melanin production, which could imply similar inhibitory effects for our target compound .
Study 1: Neuroprotection in Ischemia Models
A study investigated the neuroprotective effects of a related piperazine derivative in mice subjected to induced cerebral ischemia. The results indicated a statistically significant increase in survival rates at various dosages compared to control groups, suggesting a robust neuroprotective mechanism possibly mediated by anti-inflammatory pathways .
Study 2: Antimicrobial Efficacy
Another study examined the antimicrobial properties of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the piperazine structure enhanced antibacterial activity, pointing towards the potential efficacy of our compound in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The presence of electron-withdrawing groups (like fluorine) and specific alkyl substitutions significantly influence the potency and selectivity towards biological targets. Ongoing research aims to elucidate these relationships further to enhance therapeutic efficacy.
| Compound | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | Antimicrobial | 25 | Effective against E. coli |
| Compound B | Neuroprotective | 15 | Significant survival rate increase |
| Target Compound | TBD | TBD | Further studies needed |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine may exhibit anticancer properties through the modulation of specific signaling pathways. For instance, sulfonamide derivatives have been studied for their ability to inhibit certain kinases involved in cancer progression, suggesting that this compound could potentially serve as a therapeutic agent against various cancers .
Neurological Applications
The tetrazole ring in the compound is associated with neuropharmacological effects. Compounds containing tetrazole structures have been explored for their efficacy in treating neurological disorders such as depression and anxiety. The ability of this compound to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology .
Synthesis and Formulation
The synthesis of this compound has been documented, showcasing methods that yield high purity and bioavailability. Techniques such as high-performance liquid chromatography (HPLC) have been employed to ensure the quality of synthesized compounds, which is critical for pharmacological testing .
Cancer Treatment
A study published in Journal of Medicinal Chemistry evaluated similar sulfonamide compounds for their anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the sulfonamide structure could enhance efficacy against specific cancer types .
Neurological Disorders
In another investigation focusing on tetrazole derivatives, researchers found that certain compounds exhibited anxiolytic effects in animal models. The findings support the hypothesis that modifications to the piperazine structure can influence pharmacological outcomes, potentially leading to new treatments for anxiety disorders .
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Insights
- Antiproliferative Mechanism : The ethylthiophene sulfonyl group may inhibit kinases or sulfotransferases, while the tetrazole moiety could chelate metal ions in enzymatic active sites .
- Chirality Considerations : Unlike gem-disubstituted piperazines (), the target compound’s achiral structure simplifies synthesis but may limit enantioselective binding .
Q & A
Q. What are the critical steps in synthesizing 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves:
- Tetrazole ring formation : Reacting 4-fluorophenylhydrazine with sodium azide under controlled pH and temperature .
- Piperazine functionalization : Introducing sulfonyl and methyl groups via nucleophilic substitution or coupling reactions .
- Final coupling : Using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yield .
Q. Optimization strategies :
- Temperature : Maintain 60–80°C for sulfonylation to avoid side reactions .
- Solvent choice : Polar aprotic solvents improve solubility of intermediates .
- Catalysts : Use phase-transfer catalysts for heterogeneous reactions .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tetrazole and sulfonyl groups (e.g., ¹⁹F NMR for fluorophenyl motifs) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Disposal : Follow EPA guidelines for halogenated waste due to the fluorophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case study : Conflicting antimicrobial data in thiazolidinone analogs (e.g., Ev3 vs. Ev18) may arise from assay variability (e.g., MIC vs. time-kill assays).
- Methodology :
Q. What strategies can improve the compound's stability in pharmacokinetic studies?
- pH optimization : Stabilize the sulfonyl group by buffering formulations at pH 6–7 .
- Lyophilization : Enhance shelf life by removing hydrolytic water .
- Degradation analysis : Use accelerated stability testing (40°C/75% RH) to identify breakdown products via LC-MS .
Q. How does the electronic nature of the 4-fluorophenyl group influence structure-activity relationships (SAR)?
Q. What experimental designs are effective for optimizing biological activity while minimizing toxicity?
Q. How can researchers address challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous flow systems reduce reaction time and improve heat transfer for exothermic steps .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
